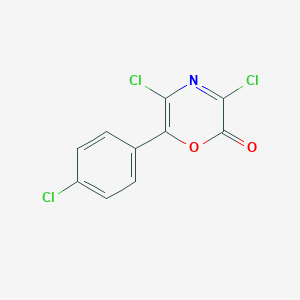

3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one, also known as DCPIB, is a selective inhibitor of the volume-regulated anion channel (VRAC). VRAC is a ubiquitous ion channel that plays a crucial role in cellular homeostasis, including cell volume regulation, cell proliferation, and apoptosis. DCPIB has been widely used in scientific research to study the physiological and pathological functions of VRAC.

Mechanism Of Action

3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one selectively inhibits VRAC-mediated ion transport by binding to the channel pore. VRAC is a heteromeric ion channel composed of LRRC8A-E subunits. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one binds to the channel pore formed by LRRC8 subunits and blocks the ion flux through the channel. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one has been shown to be a reversible and voltage-independent inhibitor of VRAC.

Biochemical And Physiological Effects

3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one has been shown to have various biochemical and physiological effects. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one inhibits VRAC-mediated ion transport, which can affect cell volume regulation, cell proliferation, and apoptosis. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one has been shown to induce cell death in cancer cells by disrupting cell volume homeostasis. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one has also been shown to protect neurons from ischemic injury by inhibiting VRAC-mediated ion influx. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one has been shown to reduce the infarct size in animal models of ischemic stroke.

Advantages And Limitations For Lab Experiments

3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one has several advantages and limitations for lab experiments. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one is a selective inhibitor of VRAC, which allows researchers to study the specific functions of VRAC in various cellular processes. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one is also a reversible and voltage-independent inhibitor, which allows researchers to control the inhibition of VRAC in a precise manner. However, 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one has limited solubility in water, which can affect its bioavailability and toxicity. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one can also interact with other ion channels and transporters, which can affect its specificity and selectivity.

Future Directions

3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one has several potential future directions in scientific research. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one can be used to study the role of VRAC in various pathological conditions, such as cancer, ischemia-reperfusion injury, and traumatic brain injury. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one can also be used to develop novel therapeutic strategies for these conditions. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one can be modified to improve its solubility and specificity, which can enhance its bioavailability and reduce its toxicity. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one can also be used to study the functions of other ion channels and transporters, which can provide new insights into the cellular processes that are regulated by these channels and transporters.

Synthesis Methods

3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one can be synthesized by several methods. The most common method is the reaction of 4-chlorophenyl isocyanate with 3,5-dichlorosalicylic acid in the presence of a base such as triethylamine. The reaction produces 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one as a white crystalline solid with a yield of approximately 60%.

Scientific Research Applications

3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one has been widely used in scientific research to study the physiological and pathological functions of VRAC. VRAC is involved in various cellular processes, including cell volume regulation, cell proliferation, and apoptosis. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one has been shown to inhibit VRAC-mediated ion transport in several cell types, including cancer cells, neurons, and cardiomyocytes. 3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one has also been used to study the role of VRAC in various physiological and pathological conditions, such as ischemia-reperfusion injury, traumatic brain injury, and cancer metastasis.

properties

CAS RN |

125850-01-3 |

|---|---|

Product Name |

3,5-Dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one |

Molecular Formula |

C10H4Cl3NO2 |

Molecular Weight |

276.5 g/mol |

IUPAC Name |

3,5-dichloro-6-(4-chlorophenyl)-1,4-oxazin-2-one |

InChI |

InChI=1S/C10H4Cl3NO2/c11-6-3-1-5(2-4-6)7-8(12)14-9(13)10(15)16-7/h1-4H |

InChI Key |

CKIGWFUURQFKOC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=C(N=C(C(=O)O2)Cl)Cl)Cl |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=C(C(=O)O2)Cl)Cl)Cl |

synonyms |

2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(4-chlorophenyl)- |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

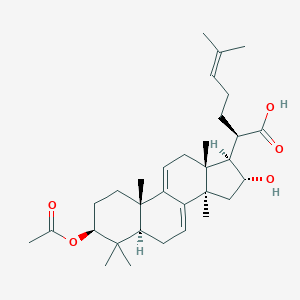

![Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate](/img/structure/B149833.png)

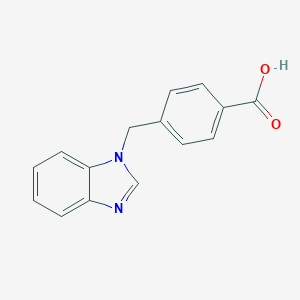

![2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid](/img/structure/B149854.png)